

# Methodologies for Evaluating Lung Function Changes with Brensocatib in Preclinical Studies

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Brensocatib** (formerly INS1007) is an orally administered, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1).[1][2] DPP-1 is a critical enzyme for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within neutrophils during their maturation in the bone marrow.[3][4] In chronic inflammatory lung diseases such as bronchiectasis and chronic obstructive pulmonary disease (COPD), an overabundance of activated neutrophils in the airways leads to excessive NSP activity, resulting in lung tissue destruction and inflammation.[5][6] By inhibiting DPP-1, **Brensocatib** reduces the activation of these damaging NSPs, offering a novel anti-inflammatory therapeutic strategy.[1][3]

These application notes provide detailed methodologies for evaluating the efficacy of **Brensocatib** in preclinical models of lung disease, with a focus on assessing changes in lung function and inflammation. The protocols described are designed to be adaptable for use in rodent models of neutrophil-driven lung injury.

## **Mechanism of Action of Brensocatib**

**Brensocatib** targets the activation of NSPs at their source. During the maturation of neutrophils in the bone marrow, DPP-1 cleaves and activates the inactive pro-forms of NE,

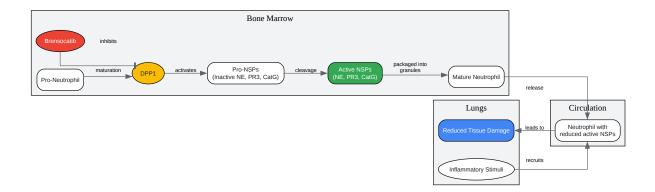




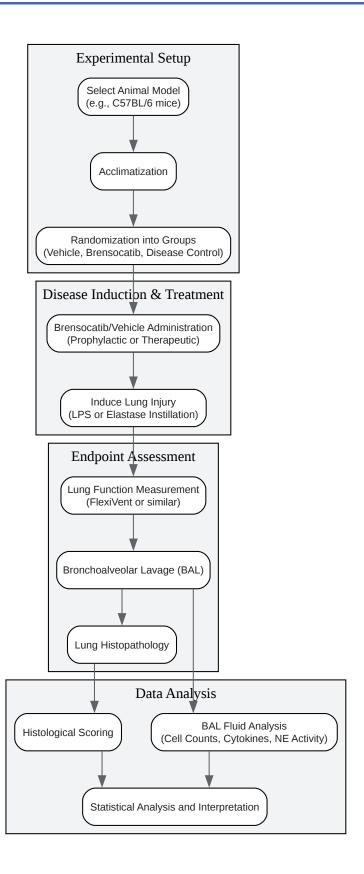


PR3, and CatG. **Brensocatib** reversibly inhibits DPP-1, leading to the release of neutrophils from the bone marrow with significantly reduced levels of active NSPs. This mechanism does not impair the normal function of neutrophils but mitigates their capacity to cause tissue damage.









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